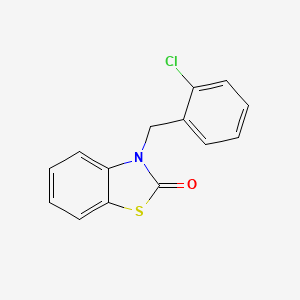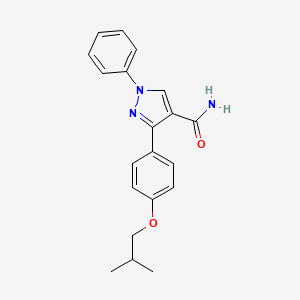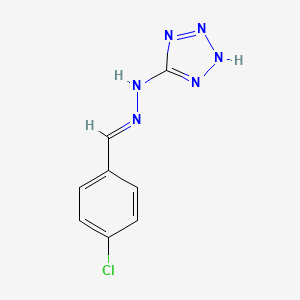
3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic compound that contains a benzene ring fused with a thiazole ring. This compound has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, agricultural chemistry, and material chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one is not fully understood. However, studies have suggested that it works by inducing apoptosis, a process of programmed cell death, in cancer cells. It is believed that the compound activates the caspase pathway, leading to the degradation of cellular components and ultimately cell death. Additionally, it has also been suggested that the compound inhibits the activity of various enzymes involved in cell proliferation, leading to a decrease in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has a low toxicity profile and does not cause significant adverse effects in vitro or in vivo. However, further studies are needed to determine the long-term effects of the compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one is its high yield and ease of synthesis. Additionally, the compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the main limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one. One direction is to further investigate its potential use as an anticancer and antifungal agent. Additionally, further studies are needed to determine the long-term effects of the compound on the human body. Another direction is to explore the use of the compound in material chemistry, as it has shown potential as a fluorescent probe for detecting various metal ions. Overall, the study of 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired compound. The yield of the reaction is typically high, and the compound can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(2-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, it has also shown potential as an antifungal agent, with studies showing its ability to inhibit the growth of various fungal strains.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHZLGDXPYWUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)



![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)


![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)